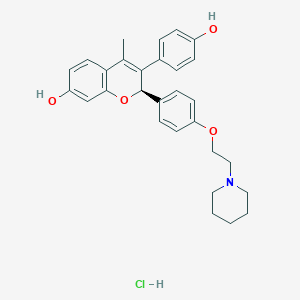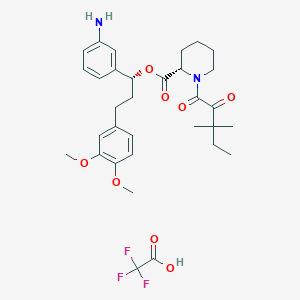
(R)-Acolbifene (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Acolbifene (hydrochloride) is a selective estrogen receptor modulator (SERM) that has been studied for its potential use in the treatment of breast cancer. It is the hydrochloride salt form of ®-Acolbifene, which enhances its solubility and stability. This compound exhibits both estrogenic and anti-estrogenic effects depending on the target tissue, making it a promising candidate for hormone-related therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Acolbifene (hydrochloride) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the benzothiophene core through a series of reactions such as Friedel-Crafts acylation, cyclization, and functional group modifications.
Introduction of the side chain: The side chain is introduced via nucleophilic substitution or addition reactions, often involving the use of organometallic reagents.
Resolution of enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or crystallization techniques.
Formation of the hydrochloride salt: The final step involves the reaction of ®-Acolbifene with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ®-Acolbifene (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-Acolbifene (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, organometallic reagents, and nucleophiles are employed under various conditions (e.g., basic or acidic environments).
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-Acolbifene (hydrochloride) has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of selective estrogen receptor modulators and their interactions with various receptors.
Biology: Research focuses on its effects on estrogen receptors in different tissues, providing insights into hormone regulation and receptor modulation.
Medicine: It is investigated for its potential use in treating hormone-dependent cancers, such as breast cancer, due to its selective estrogen receptor modulation properties.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents targeting hormone-related conditions.
Mecanismo De Acción
®-Acolbifene (hydrochloride) exerts its effects by binding to estrogen receptors (ERs) in target tissues. It acts as an agonist or antagonist depending on the tissue type:
Agonist: In bone and cardiovascular tissues, it mimics the effects of estrogen, promoting bone density and cardiovascular health.
Antagonist: In breast tissue, it blocks the effects of estrogen, inhibiting the growth of estrogen-dependent cancer cells.
The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved are related to gene transcription regulation and cellular proliferation.
Comparación Con Compuestos Similares
Tamoxifen: Another SERM used in breast cancer treatment, but with different tissue selectivity and side effect profiles.
Raloxifene: Similar to ®-Acolbifene, it is used for osteoporosis and breast cancer prevention but has a different chemical structure and pharmacokinetics.
Bazedoxifene: A newer SERM with improved efficacy and safety profiles for osteoporosis and breast cancer prevention.
Uniqueness: ®-Acolbifene (hydrochloride) is unique due to its specific binding affinity and selectivity for estrogen receptors, offering a balanced profile of estrogenic and anti-estrogenic effects. This makes it a versatile compound for various therapeutic applications with potentially fewer side effects compared to other SERMs.
Propiedades
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQDPIXWTVEVEA-XXIQNXCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8144760.png)

![2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide](/img/structure/B8144779.png)


![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)


![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)
